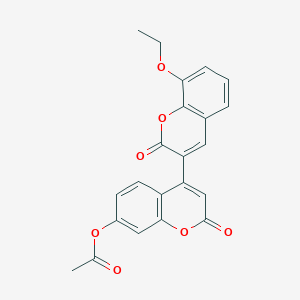
4-(2-Chloroethyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-2-methyl-1,3-thiazole (also known as CEMT) is a heterocyclic organic compound with a thiazole nucleus. CEMT is a common synthetic intermediate used in the synthesis of a variety of organic compounds and pharmaceuticals. It is also used in the production of dyes, insecticides, and other industrial products. CEMT has a wide range of applications in scientific research and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial, Antitumor, and Antidiabetic Agents
Thiazolidinedione derivatives, including structures related to 4-(2-Chloroethyl)-2-methyl-1,3-thiazole, have been explored for their diverse pharmacological activities. The thiazolidinedione (TZD) nucleus, a common feature in these compounds, is known for its antimicrobial, anticancer, and antidiabetic properties. This versatility is attributed to the core's ability to undergo various structural modifications, enhancing its biological activity across different therapeutic domains. The synthesis methodologies for TZD cores are well-established, facilitating the development of novel drug molecules aimed at combating life-threatening ailments such as microbial infections, cancer, and diabetes (Gurpreet Singh et al., 2022).
Neuroprotective Agent
Chlormethiazole, another thiazole derivative, has been studied for its neuroprotective potential. Initially used as a sedative, its mechanism, involving the potentiation of GABA activity, led to research into its application in stroke prevention. Although clinical trials have had mixed success, ongoing investigations aim to reconcile discrepancies between animal and human study outcomes, offering hope for its future as a neuroprotective agent (M. J. Wilby & P. Hutchinson, 2006).
Anticancer Agents
The Knoevenagel condensation reaction is a method used to create α, β-unsaturated ketones/carboxylic acids, serving as a cornerstone in the design of biologically active molecules, including thiazole derivatives. These compounds have shown significant anticancer activity, targeting various cancer-related mechanisms such as DNA, microtubules, and several kinases. This highlights the potential of thiazole derivatives in oncology, underscoring their importance in drug discovery and development (Ramya Tokala et al., 2022).
Green Synthesis and Biological Evaluation
The green chemistry approach has been applied to the synthesis of thiazolidinone derivatives, emphasizing the reduction or elimination of hazardous materials. Microwave-assisted organic synthesis has been particularly noteworthy for its efficiency in creating these compounds, which exhibit a broad spectrum of biological activities such as antibacterial, antitubercular, anticancer, and antifungal properties. This sustainable method not only aligns with environmental considerations but also advances the therapeutic potential of thiazole derivatives (P JacqulineRosy et al., 2019).
Propiedades
IUPAC Name |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-5-8-6(2-3-7)4-9-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMVBCKIEBSWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177291-56-3 |
Source


|
| Record name | 4-(2-chloroethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)
![tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2857880.png)
![6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2857881.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)

![7-Ethoxy-2-phenyl-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2857887.png)

![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)
